![molecular formula C24H16Cl2N4O3 B10963604 2-[4,5-bis(phenylcarbonyl)-1H-1,2,3-triazol-1-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B10963604.png)

2-[4,5-bis(phenylcarbonyl)-1H-1,2,3-triazol-1-yl]-N-(3,4-dichlorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

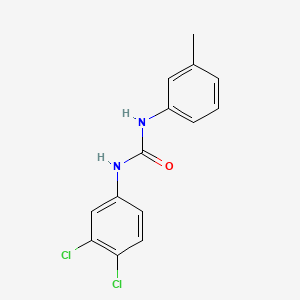

Le 2-[4,5-bis(phénylcarbonyl)-1H-1,2,3-triazol-1-yl]-N-(3,4-dichlorophényl)acétamide est un composé organique complexe qui présente un cycle triazole substitué par des groupes phénylcarbonyl et une fraction acétamide attachée à un groupe dichlorophényle

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2-[4,5-bis(phénylcarbonyl)-1H-1,2,3-triazol-1-yl]-N-(3,4-dichlorophényl)acétamide implique généralement un processus en plusieurs étapes :

Formation du cycle triazole : Le cycle triazole peut être synthétisé par une réaction de cycloaddition dipolaire-1,3 de Huisgen entre un azide et un alcyne. Cette réaction est souvent catalysée par des sels de cuivre(I) dans des conditions douces.

Introduction des groupes phénylcarbonyl : Les groupes phénylcarbonyl peuvent être introduits par acylation de Friedel-Crafts, où le chlorure de benzoyle réagit avec le cycle triazole en présence d'un catalyseur acide de Lewis tel que le chlorure d'aluminium.

Fixation de la fraction acétamide : La dernière étape implique l'acylation du dérivé triazole avec la 3,4-dichloroaniline pour former la liaison acétamide. Cette réaction peut être facilitée en utilisant l'anhydride acétique ou le chlorure d'acétyle comme agent acylant.

Méthodes de production industrielle

La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Les réacteurs à écoulement continu et les plateformes de synthèse automatisées pourraient être utilisés pour améliorer l'efficacité et la capacité de production.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des groupes phénylcarbonyl, conduisant à la formation d'acides carboxyliques.

Réduction : La réduction des groupes phénylcarbonyl peut donner les alcools correspondants.

Substitution : Le groupe dichlorophényle peut participer à des réactions de substitution aromatique nucléophile, où les atomes de chlore sont remplacés par des nucléophiles tels que les amines ou les thiols.

Réactifs et conditions courants

Oxydation : Permanganate de potassium (KMnO₄) ou trioxyde de chrome (CrO₃) en milieu acide.

Réduction : Borohydrure de sodium (NaBH₄) ou hydrure de lithium et d'aluminium (LiAlH₄).

Substitution : Méthylate de sodium (NaOMe) ou thiolate de sodium (NaSR) dans des solvants aprotiques polaires tels que le diméthylsulfoxyde (DMSO).

Principaux produits

Oxydation : Acides carboxyliques.

Réduction : Alcools.

Substitution : Dérivés aminés ou thiols du composé d'origine.

Applications De Recherche Scientifique

Chimie médicinale : La structure du composé suggère qu'il pourrait servir de pharmacophore dans la conception de médicaments, présentant potentiellement des activités anti-inflammatoires, anticancéreuses ou antimicrobiennes.

Science des matériaux : Le cycle triazole et les groupes phénylcarbonyl peuvent conférer des propriétés électroniques uniques, rendant le composé utile dans le développement de semi-conducteurs organiques ou de matériaux photovoltaïques.

Recherche biologique : Il pourrait être utilisé comme une sonde pour étudier les interactions enzymatiques ou comme un ligand dans le développement de réseaux métallo-organiques (MOF).

Mécanisme d'action

Le mécanisme d'action exact dépendrait de l'application spécifique. En chimie médicinale, le composé pourrait interagir avec des cibles biologiques telles que les enzymes ou les récepteurs, en modulant leur activité. Le cycle triazole pourrait participer à des liaisons hydrogène ou à des interactions π-π, tandis que les groupes phénylcarbonyl pourraient améliorer l'affinité de liaison par des interactions hydrophobes.

Mécanisme D'action

The mechanism of action of 2-(4,5-DIBENZOYL-1H-1,2,3-TRIAZOL-1-YL)-N-(3,4-DICHLOROPHENYL)ACETAMIDE would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparaison Avec Des Composés Similaires

Composés similaires

Dérivés du 1,2,3-triazole : Ces composés partagent le cycle triazole mais diffèrent par leurs substituants, ce qui affecte leurs propriétés chimiques et biologiques.

Composés benzoyl-substitués : Composés avec des groupes benzoyle attachés à différents hétérocycles ou cycles aromatiques.

Dichlorophénylacétamides : Composés avec la fraction dichlorophénylacétamide mais des substituants différents sur le cycle aromatique ou le groupe acétamide.

Unicité

Le 2-[4,5-bis(phénylcarbonyl)-1H-1,2,3-triazol-1-yl]-N-(3,4-dichlorophényl)acétamide est unique en raison de la combinaison de son cycle triazole, de ses groupes phénylcarbonyl et de sa fraction dichlorophénylacétamide. Cette structure unique peut conférer une réactivité chimique et une activité biologique distinctes, ce qui en fait un composé précieux pour la recherche et le développement futurs.

Propriétés

Formule moléculaire |

C24H16Cl2N4O3 |

|---|---|

Poids moléculaire |

479.3 g/mol |

Nom IUPAC |

2-(4,5-dibenzoyltriazol-1-yl)-N-(3,4-dichlorophenyl)acetamide |

InChI |

InChI=1S/C24H16Cl2N4O3/c25-18-12-11-17(13-19(18)26)27-20(31)14-30-22(24(33)16-9-5-2-6-10-16)21(28-29-30)23(32)15-7-3-1-4-8-15/h1-13H,14H2,(H,27,31) |

Clé InChI |

VMOMGFQBOFXVQM-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(=O)C2=C(N(N=N2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)C4=CC=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}(oxo)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10963521.png)

![4-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10963529.png)

![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][5-(4-fluorophenyl)-1H-pyrazol-3-yl]methanone](/img/structure/B10963533.png)

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide](/img/structure/B10963534.png)

![Piperidino[3-(piperidinocarbonyl)phenyl]methanone](/img/structure/B10963540.png)

![3-(4-chlorophenyl)-4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B10963577.png)

![N-(4-{[(3-methoxyphenyl)sulfonyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B10963585.png)

![3,6-dicyclopropyl-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10963591.png)

![N-(1-ethyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10963600.png)

![Ethyl 2-(2-chlorophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10963601.png)

![1-{[2-(1,3-Benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B10963613.png)